5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
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Description
5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H11FN2O3S and its molecular weight is 282.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is the proton pump (H+, K+ –ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
This compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the binding of potassium ions to the H+, K+ –ATPase, thereby blocking the enzyme’s function . This inhibition is reversible, allowing the enzyme to resume its function when the compound is no longer present .
Biochemical Pathways
The inhibition of the H+, K+ –ATPase by this compound affects the gastric acid secretion pathway . By blocking this enzyme, the compound prevents the final step in gastric acid production, leading to a decrease in stomach acidity .
Result of Action
The primary result of the action of this compound is a reduction in gastric acid secretion . This leads to a decrease in stomach acidity, which can be beneficial in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Biological Activity
Molecular Structure
The chemical structure of 5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can be represented as follows:
- Chemical Formula : C₁₃H₁₃FNO₂S
- Molecular Weight : 273.31 g/mol
Structural Features
- Contains a tetrahydroisoxazole ring fused with a pyridine moiety.
- The sulfonyl group attached to the phenyl ring enhances its solubility and reactivity.
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Research has shown that this compound may induce apoptosis in cancer cell lines. Specifically, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range.
- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell cultures, suggesting potential applications in treating inflammatory diseases.
The proposed mechanism of action involves the inhibition of specific signaling pathways that regulate cell proliferation and apoptosis. The sulfonyl group is believed to play a crucial role in modulating these pathways by interacting with cellular proteins involved in inflammation and cell survival.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis markers such as caspase activation. This suggests that the compound may exert its effects via oxidative stress mechanisms.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. The downregulation of NO production was linked to the inhibition of inducible nitric oxide synthase (iNOS), highlighting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
5-(2-fluorophenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c13-10-3-1-2-4-12(10)19(16,17)15-6-5-11-9(8-15)7-14-18-11/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGIQFPQQXYTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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